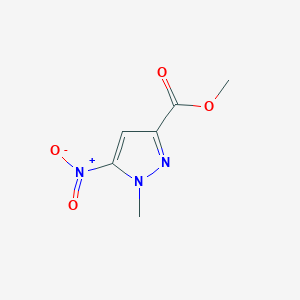
methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate
Overview
Description
“Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate” is a chemical compound with the CAS Number: 796038-07-8 . It has a molecular weight of 185.14 and its IUPAC name is the same as the common name . The compound appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H7N3O4/c1-8-5(9(11)12)3-4(7-8)6(10)13-2/h3H,1-2H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms. Physical And Chemical Properties Analysis
“Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 185.14 . The compound has an InChI code of1S/C6H7N3O4/c1-8-5(9(11)12)3-4(7-8)6(10)13-2/h3H,1-2H3 , which provides information about its molecular structure.
Scientific Research Applications
Hydrogen Bonding and Crystal Structures
- Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate has been studied for its unique hydrogen bonding properties and crystal structures. For instance, molecules of related compounds exhibit polarized structures and are linked into chains and sheets by a combination of hydrogen bonds, demonstrating their potential in crystallography and material sciences (Portilla et al., 2007).
Coordination Chemistry and Crystallography
- The compound plays a significant role in the synthesis and crystal structures of mononuclear CuII/CoII coordination complexes. Novel pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, revealing insights into their coordination and crystallization properties (Radi et al., 2015).
Theoretical and Spectral Studies
- Theoretical and spectral studies of related pyrazole compounds have been conducted, combining experimental and theoretical approaches. Such studies are crucial in understanding the chemical properties and potential applications in various fields like pharmaceuticals and materials science (Viveka et al., 2016).
Synthesis and Transformations
- Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate has been involved in the synthesis and transformations of various compounds, highlighting its versatility and importance in synthetic chemistry (Kormanov et al., 2017).
Reactivity and Chemical Synthesis
- Studies on the reactivity of similar pyrazole compounds have led to the synthesis of various derivatives, showing the compound's utility in creating new chemical entities. This is important for the development of new materials and drugs (Dalinger et al., 2013).
Corrosion Inhibition
- Derivatives of methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate have been explored as corrosion inhibitors, highlighting their potential application in industrial processes and materials preservation (Dohare et al., 2017).
properties
IUPAC Name |
methyl 1-methyl-5-nitropyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-5(9(11)12)3-4(7-8)6(10)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEMXZUQMMIYQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678953 | |
| Record name | Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate | |
CAS RN |
796038-07-8 | |
| Record name | Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1392702.png)
![1-[4-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392703.png)
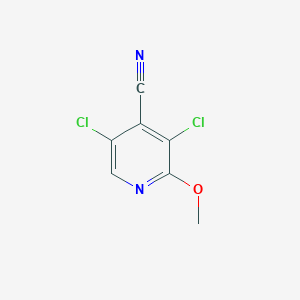
![Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B1392706.png)
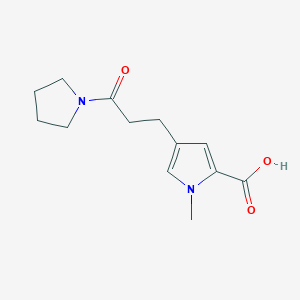
![octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]](/img/structure/B1392708.png)
![Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392709.png)
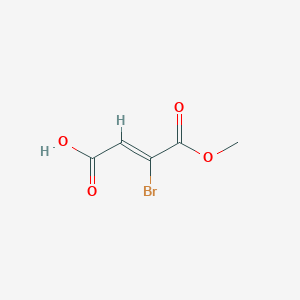
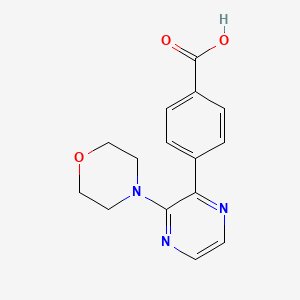
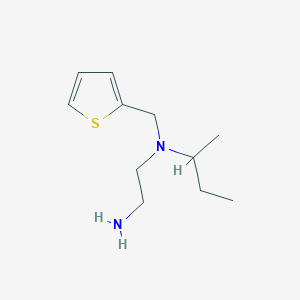
![3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392717.png)
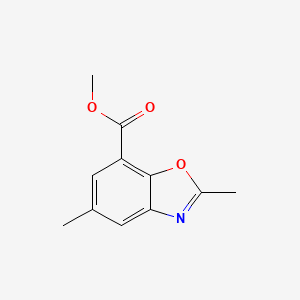
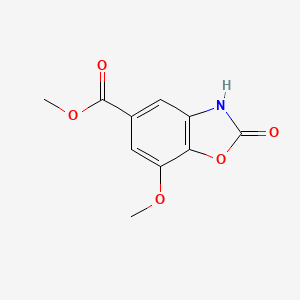
![4-[3-(Diethylamino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1392723.png)